molecular formula C23H26N4O5S3 B2723088 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865180-13-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2723088
CAS No.: 865180-13-8
M. Wt: 534.66
InChI Key: RFKGOFBDAQHTRM-BZZOAKBMSA-N
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Description

This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would include a benzo[d]thiazole core with an allyl group at the 3-position and a sulfamoyl group at the 6-position. The molecule also contains a sulfonylbenzamide moiety .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions this compound can undergo would depend on the conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, compounds synthesized from indapamide, a related sulfonamide, demonstrated significant pro-apoptotic activity against melanoma cell lines, indicating their potential use in cancer treatment. These compounds inhibited various human carbonic anhydrase isoforms, which play a role in tumorigenesis, suggesting a mechanism through which they may exert their anticancer effects (Yılmaz et al., 2015).

Antimicrobial and Antibacterial Properties

Sulfonamide compounds have also been explored for their antimicrobial and antibacterial properties. Novel sulfonamides synthesized through various chemical reactions have shown valuable antibacterial activity. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Aziz‐ur‐Rehman et al., 2017).

Antimalarial Activity

Research into the antimalarial activity of sulfonamide compounds has shown promising results. Theoretical investigations and molecular docking studies of sulfonamides have revealed their potential as COVID-19 drugs, demonstrating their versatility and broad-spectrum activity. These studies suggest that sulfonamide derivatives can be effective against various pathogens, including malaria and potentially novel viruses (Fahim & Ismael, 2021).

Carbonic Anhydrase Inhibition

Sulfonamides, including compounds structurally related to antiepileptic drugs like zonisamide, have shown significant inhibition of carbonic anhydrase isoforms. This enzymatic inhibition is crucial in various physiological processes, indicating the potential therapeutic applications of sulfonamide derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Di Fiore et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzo[d]thiazole derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing methods for its synthesis. It could also involve studying its physical and chemical properties and its potential uses in various fields .

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S3/c1-3-13-26-20-12-11-19(34(24,29)30)15-21(20)33-23(26)25-22(28)17-7-9-18(10-8-17)35(31,32)27-14-5-4-6-16(27)2/h3,7-12,15-16H,1,4-6,13-14H2,2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGOFBDAQHTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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